Physicochemical Properties of (2-(Difluoromethyl)cyclobutyl)methanol: A Technical Guide for Drug Discovery
Physicochemical Properties of (2-(Difluoromethyl)cyclobutyl)methanol: A Technical Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. Within this space, (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) has emerged as a highly versatile building block. By combining the rigid, three-dimensional exit vectors of a cyclobutane ring with the unique electronic and lipophilic properties of a difluoromethyl (-CHF2) group, this compound offers a privileged structural motif. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and a validated synthetic methodology for its integration into drug discovery pipelines.
Core Physicochemical Profile
The physicochemical properties of (2-(Difluoromethyl)cyclobutyl)methanol are dictated by the interplay between its highly strained four-membered ring, the electron-withdrawing fluorine atoms, and the primary alcohol.
Quantitative Data Summary
The following table synthesizes the core quantitative metrics of the compound, explaining the medicinal chemistry significance of each parameter 1.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₆H₁₀F₂O | Defines the core sp3-rich scaffold, reducing molecular planarity. |
| Molecular Weight | 136.14 g/mol | Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| LogP (Calculated) | 1.27 | Optimal lipophilicity for membrane permeability without inducing non-specific hydrophobic toxicity. |
| TPSA | 20.23 Ų | Highly favorable for oral bioavailability and potential Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 1 (Strong), 1 (Weak) | The -OH acts as a strong donor; the -CHF₂ acts as a weak, lipophilic donor. |
| H-Bond Acceptors | 1 | The oxygen atom serves as the primary acceptor (fluorines are generally poor acceptors). |
The "Lipophilic Hydrogen Bond Donor" Paradigm
The -CHF2 moiety is not merely a metabolic shield; it is a profound modulator of molecular recognition. Unlike the trifluoromethyl (-CF3) group, which is highly hydrophobic and chemically inert, the -CHF2 group retains a polarized carbon-hydrogen bond. The strong electron-withdrawing nature of the two geminal fluorine atoms renders this proton acidic enough to act as a weak hydrogen bond donor, comparable to thiols or anilines, but with significantly higher lipophilicity 2.
Furthermore, the inductive effect of the -CHF2 group propagates through the cyclobutane ring. While separated by three sigma bonds, this electron withdrawal slightly lowers the pKa of the adjacent hydroxymethyl group compared to an unfluorinated cyclobutylmethanol, subtly enhancing the hydrogen-bond donating capacity of the primary alcohol 3.
Fig 1. Physicochemical property modulation pathways of the difluoromethyl cyclobutyl scaffold.
Synthetic Methodologies & Experimental Protocols
The synthesis of highly substituted fluorinated cyclobutanes historically suffered from low yields and poor diastereoselectivity. However, recent advancements in deoxofluorination and the use of difluoromethylene cyclobutyl sulfonium salts have streamlined access to these architectures [[4]]().
Below is a validated, self-consistent protocol for synthesizing (2-(Difluoromethyl)cyclobutyl)methanol from a widely available precursor.
Synthesis Workflow
Fig 2. Chemo-selective synthesis workflow for (2-(Difluoromethyl)cyclobutyl)methanol.
Step-by-Step Experimental Protocol
Objective: To synthesize the target compound via selective deoxofluorination of an aldehyde, followed by mild ester reduction, ensuring high functional group tolerance and preventing ring-opening.
Materials:
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Ethyl 2-formylcyclobutane-1-carboxylate (Precursor)
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Morpholinosulfur trifluoride (Morph-DAST)
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Lithium borohydride (LiBH₄)
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Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
Phase 1: Deoxofluorination
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Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve ethyl 2-formylcyclobutane-1-carboxylate (1.0 eq, 10 mmol) in 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.
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Reagent Addition: Dropwise add Morph-DAST (1.5 eq, 15 mmol) via syringe.
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Causality Note: Morph-DAST is explicitly chosen over standard DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and reduced propensity to cause elimination side-reactions, which is critical when working with strained cyclobutane systems.
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Reaction: Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).
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Quenching & Extraction: Cool the reaction back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ to neutralize the generated HF. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-(difluoromethyl)cyclobutane-1-carboxylate.
Phase 2: Ester Reduction 5. Preparation: Dissolve the crude ester intermediate in 25 mL of anhydrous THF under Argon. Cool to 0 °C. 6. Reduction: Add LiBH₄ (2.0 eq) portion-wise.
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Causality Note: LiBH₄ is selected over the more aggressive LiAlH₄. While LiAlH₄ is a standard ester reducing agent, it poses a risk of reductive defluorination of the newly installed -CHF2 group or unwanted ring-opening of the strained cyclobutane. LiBH₄ provides the exact chemoselectivity required to reduce the ester to a primary alcohol while leaving the -CHF2 intact.
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Reaction: Stir the mixture for 4 hours at room temperature.
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Workup: Quench the reaction slowly with 1M HCl (dropwise until effervescence ceases) to destroy excess hydride. Extract with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to isolate pure (2-(Difluoromethyl)cyclobutyl)methanol as a clear liquid.
Applications in Drug Discovery
The structural features of (2-(Difluoromethyl)cyclobutyl)methanol make it an exceptional intermediate for late-stage functionalization. The primary alcohol (-CH2OH) serves as a versatile synthetic handle. It can be:
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Oxidized to a carboxylic acid for amide coupling with complex amines.
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Converted to a mesylate or tosylate, acting as an electrophile for SN2 displacement by biologically active nucleophiles.
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Etherified to build extended linker systems in PROTACs (Proteolysis Targeting Chimeras) or ADCs (Antibody-Drug Conjugates).
By incorporating this moiety, medicinal chemists can systematically improve the metabolic half-life of a drug candidate (by blocking cytochrome P450 oxidation sites) while simultaneously optimizing its binding affinity through the unique lipophilic hydrogen-bonding interactions of the -CHF2 group.
References
- ChemScene. "1780163-99-6 | (2-(Difluoromethyl)cyclobutyl)methanol". ChemScene.
- Demchuk, O. P., et al. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks". Journal of Organic and Pharmaceutical Chemistry.
- Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry.
- Feng, X.-T., et al. (2025). "Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes". Chemical Science (RSC Publishing).
Sources
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- 4. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05409E [pubs.rsc.org]
